4-[4-(Trifluoromethyl)phenyl]phenylacetic acid
Overview
Description
“4-[4-(Trifluoromethyl)phenyl]phenylacetic acid” is a chemical compound with the CAS Number: 406188-98-5 . It has a molecular weight of 280.25 . The IUPAC name for this compound is [4’- (trifluoromethyl) [1,1’-biphenyl]-4-yl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H11F3O2/c16-15(17,18)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(19)20/h1-8H,9H2,(H,19,20) . This provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
As mentioned earlier, “this compound” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 82-85 °C (lit.) . It has a molecular formula of CF3C6H4CH2CO2H .Scientific Research Applications
Organic Synthesis and Catalysis
2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to the trifluoromethyl group in 4-[4-(Trifluoromethyl)phenyl]phenylacetic acid, has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This process is pivotal for α-dipeptide synthesis, indicating the compound's utility in facilitating complex organic transformations (Wang, Lu, & Ishihara, 2018).
Photochemical Applications
Research demonstrates the efficient photodecarboxylation of CF3-substituted phenylacetic and mandelic acids to yield trifluoromethyltoluenes or trifluoromethylbenzyl alcohols. This process underscores the significant role of the CF3 group in enhancing the excited-state ionic photodecarboxylation of phenylacetic acids, offering insights into novel photochemical synthesis pathways (Burns & Lukeman, 2010).
Polymer Science
The synthesis and polymerization of phenylacetylenes bearing amino groups, including 4-amino and 4-aminomethyl on the phenyl group, have paved the way for creating novel polyphenylacetylene derivatives. These polymers, especially poly-5, exhibit induced circular dichroism (ICD) upon complexation with optically active carboxylic and α-hydroxy acids, making them useful probes for determining the chirality of acids (Yashima, Maeda, Matsushima, & Okamato, 1997).
Biochemical Analysis
The compound 4-aminophenylacetic acid (4-APAA), a peptide mimic lacking a peptide bond, has been shown to interact with the proton-coupled oligopeptide transporter, indicating the potential of derivatives of phenylacetic acid in studying transport mechanisms across biological membranes. This finding suggests that the presence of a peptide bond is not a requirement for rapid translocation through this transporter, providing valuable insights into the minimal structural requirements for substrate interaction (Temple et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(19)20/h1-8H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTATVFNFJNQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624267 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869586-30-1 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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